(3R,4S)-N-ethyl-4-fluorooxolan-3-amine
Description
(3R,4S)-N-ethyl-4-fluorooxolan-3-amine is a fluorinated oxolane derivative characterized by an ethylamine substituent at the 3-position and a fluorine atom at the 4-position of the oxolane (tetrahydrofuran) ring. Its stereochemistry (3R,4S) is critical for its molecular interactions, influencing biological activity, solubility, and binding affinity. This compound belongs to a broader class of fluorinated amines, which are widely studied for applications in medicinal chemistry, agrochemicals, and materials science due to their metabolic stability and stereoelectronic properties.
Properties
IUPAC Name |
(3R,4S)-N-ethyl-4-fluorooxolan-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12FNO/c1-2-8-6-4-9-3-5(6)7/h5-6,8H,2-4H2,1H3/t5-,6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAACSYQAIFLSPO-PHDIDXHHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1COCC1F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN[C@@H]1COC[C@H]1F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(3R,4S)-N-ethyl-4-fluorooxolan-3-amine is a chiral compound with significant potential in medicinal chemistry due to its unique biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on diverse research findings.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : CHFNO
- Molecular Weight : 145.15 g/mol
- Boiling Point : 196°C
- Melting Point : 48°C
- Solubility : Soluble in organic solvents like ethanol, methanol, and dimethyl sulfoxide.
The stereochemistry of this compound is crucial for its biological activity, influencing its interaction with various biological systems.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Enzyme Inhibition : The compound has shown the ability to inhibit specific enzymes, which is critical for its therapeutic potential.
- Anti-inflammatory Properties : Studies suggest that it may reduce inflammation through various pathways.
- Antitumor Effects : It demonstrates activity against various cancer cell lines, indicating its potential as an anticancer agent.
The precise mechanisms by which this compound exerts its effects are still under investigation. However, preliminary studies suggest the following interactions:
- Enzyme Targeting : It may inhibit enzymes involved in disease pathways, similar to other compounds in its class.
- Receptor Modulation : The compound's structure suggests potential interactions with neurotransmitter receptors, indicating applications in neuropharmacology.
Comparative Analysis with Similar Compounds
A comparison of this compound with structurally related compounds highlights its unique features and potential advantages:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 1-[(3R,4S)-4-fluorooxolan-3-yl]piperazine | Contains a piperazine ring along with oxolane | Potential for diverse pharmacological effects |
| 4-fluoropiperazine | A simpler piperazine derivative | Lacks oxolane structure |
| Oxolane derivatives | Various compounds containing oxolane rings | Varying substituents lead to different activities |
| Fluorinated compounds | Includes molecules like fluoroanilines | Diverse applications based on reactivity |
The distinct stereochemistry and functional groups of this compound may confer unique biological activities compared to these similar compounds.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Antitumor Studies : Research conducted on various cancer cell lines demonstrated that this compound inhibits tumor growth effectively. For instance, it was found to reduce cell viability in breast cancer cell lines by inducing apoptosis through specific signaling pathways.
- Anti-inflammatory Effects : In vitro studies indicated that this compound significantly decreased the production of pro-inflammatory cytokines in macrophages stimulated by lipopolysaccharides.
These findings suggest that the compound has considerable therapeutic potential in oncology and inflammatory diseases.
Comparison with Similar Compounds
Substituent Variations in N-Alkyl Derivatives
Key Findings :
- Ether-containing substituents (e.g., 3-ethoxypropyl, 1-methoxypropan-2-yl) improve solubility but may introduce metabolic vulnerabilities.
Stereochemical and Ionic Form Comparisons
Key Findings :
- Stereochemical inversion (e.g., 3S,4R vs. 3R,4S) significantly impacts biological activity. For example, (3S,4R)-3-fluorooxan-4-amine hydrochloride may exhibit reduced binding to targets preferring the 3R,4S configuration.
- Hydrochloride salts generally exhibit higher aqueous solubility and stability compared to free bases.
Structural Analogues in Heterocyclic Systems
Research Implications
- Medicinal Chemistry : The ethyl substituent in this compound balances lipophilicity and solubility, making it a promising scaffold for central nervous system (CNS) therapeutics.
- Agrochemicals : Heptyl derivatives may serve as long-acting pesticides due to their tissue retention.
- Materials Science : Fluorine’s electron-withdrawing properties could enhance thermal stability in polymer applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
